molecular formula C30H50 B1215944 A'-Neogammacer-17(21)-ene CAS No. 546-99-6

A'-Neogammacer-17(21)-ene

Cat. No. B1215944
CAS RN: 546-99-6
M. Wt: 410.7 g/mol
InChI Key: BJFPMDGPOFJGIR-WWJAXWOYSA-N
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Description

A’-Neogammacer-17(21)-ene, also known as A’-Neogammacer-17(21)-en-3-one, is a chemical compound with the molecular formula C30H48O . It is a subject of interest in various fields of research .


Synthesis Analysis

The synthesis of A’-Neogammacer-17(21)-ene can be achieved from A’-Neogammacer-22(29)-en-3-ol, (3β,21β)- . There are multiple synthetic routes available for its production .


Molecular Structure Analysis

The molecular structure of A’-Neogammacer-17(21)-ene consists of 30 carbon atoms, 48 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 424.70152 .


Chemical Reactions Analysis

While specific chemical reactions involving A’-Neogammacer-17(21)-ene are not mentioned in the sources, the compound’s synthesis from A’-Neogammacer-22(29)-en-3-ol suggests it can participate in organic transformations .

Scientific Research Applications

Chemical Properties and Reactions

A'-Neogammacer-17(21)-ene, a type of neotriterpene, has been studied for its unique chemical properties and reactions. One significant research focused on the rearrangements of neotriterpene epoxides, including A'-Neogammacer-17(21)-ene oxide. When treated with Boron trifluoride-etherate complex in chloroform, A'-Neogammacer-17(21)-ene oxide undergoes distinct rearrangements in its carbon skeleton. This reaction is notably different from the results obtained when treated with protic acid, highlighting the compound’s versatile reactivity and potential applications in organic synthesis and chemical research (Berti, Bottari, Marsili, Morelli, & Mandelbaum, 1971).

The Role of Interests in Scientific Creativity

The influence of personal interests and openness to experience on scientific creativity has been a subject of study. Research on undergraduate students indicates that certain personality traits, notably the 'Ideas' trait, significantly correlate with scientific creativity. This suggests that individual inclinations and cognitive styles may play a role in how scientists approach and contribute to research, including in areas like the study of complex compounds such as A'-Neogammacer-17(21)-ene (Perrine & Brodersen, 2005).

Explanation in Scientific Research

Understanding the rationale and methodology behind scientific research, including the study of compounds like A'-Neogammacer-17(21)-ene, is crucial. Studies in the logic of explanation in science emphasize the importance of answering the 'why' in research, not just the 'what'. This approach is fundamental in rational inquiry, especially in scientific research, where explaining phenomena often involves detailed analysis of complex structures and reactions (Hempel & Oppenheim, 1948).

Future Directions

The future directions for research and applications of A’-Neogammacer-17(21)-ene are not explicitly mentioned in the sources. Given its complex structure and potential for synthesis, it may be of interest in various fields of chemical research .

properties

IUPAC Name

(5aR,5bR,7aS,11aS,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20,23-25H,9-19H2,1-8H3/t23-,24+,25+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPMDGPOFJGIR-WWJAXWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969858
Record name Hop-17(21)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A'-Neogammacer-17(21)-ene

CAS RN

546-99-6
Record name Hopene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A'-Neogammacer-17(21)-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hop-17(21)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Berti, F Bottari, A Marsili, I Morelli, A Mandelbaum - Tetrahedron, 1971 - Elsevier
The treatment of A′-neogammacer-17(21)-ene oxide (1a) with BF 3 ·Et 2 O complex in CHCl 3 produces entirely different results from those obtained when the same epoxide is treated …
Number of citations: 11 www.sciencedirect.com
I Morelli, A Marsili - The Journal of Organic Chemistry, 1970 - ACS Publications
Results Treatment ofA'-neogammacer-21-ene (hopene a, 5) 6 with p-nitroperoxybenzoic acid resulted in formation of a 33: 67 mixture of two epoxides, which were separated by column …
Number of citations: 11 pubs.acs.org
NL Mojekwu - 2015 - pstorage-uic-6771015390.s3 …
II. the introduction of contaminants like polycyclic aromatic hydrocarbons, which may have deleterious effects on the health of the ecosystem around the lake (Drooge, 2004; El-Shahawi …

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